BenchChemオンラインストアへようこそ!

5-bromo-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide

BRD4 BD2 BROMOscan Kd determination

5‑bromo‑N‑(3‑(6‑(pyrrolidin‑1‑yl)pyridazin‑3‑yl)phenyl)furan‑2‑carboxamide (CAS 941895‑22‑3) is a synthetic small‑molecule inhibitor of the bromodomain‑containing protein 4 (BRD4). It belongs to the pyridazine‑phenyl‑furan‑2‑carboxamide chemotype and has been profiled against the tandem bromodomains BD1 and BD2 of BRD4.

Molecular Formula C19H17BrN4O2
Molecular Weight 413.275
CAS No. 941895-22-3
Cat. No. B2778718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
CAS941895-22-3
Molecular FormulaC19H17BrN4O2
Molecular Weight413.275
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
InChIInChI=1S/C19H17BrN4O2/c20-17-8-7-16(26-17)19(25)21-14-5-3-4-13(12-14)15-6-9-18(23-22-15)24-10-1-2-11-24/h3-9,12H,1-2,10-11H2,(H,21,25)
InChIKeyIPNSXHZBPQLHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide (CAS 941895-22-3): A BRD4 BD2-Targeting Chemical Probe with Sub‑Nanomolar Affinity


5‑bromo‑N‑(3‑(6‑(pyrrolidin‑1‑yl)pyridazin‑3‑yl)phenyl)furan‑2‑carboxamide (CAS 941895‑22‑3) is a synthetic small‑molecule inhibitor of the bromodomain‑containing protein 4 (BRD4). It belongs to the pyridazine‑phenyl‑furan‑2‑carboxamide chemotype and has been profiled against the tandem bromodomains BD1 and BD2 of BRD4 [1]. The compound displays single‑digit nanomolar to sub‑nanomolar binding affinity for the second bromodomain (BD2) in commercial BROMOscan and Discover X assays, making it one of the most potent BD2‑directed ligands reported within its chemotype [2].

Why Generic BRD4 Inhibitors Cannot Substitute for 5‑bromo‑N‑(3‑(6‑(pyrrolidin‑1‑yl)pyridazin‑3‑yl)phenyl)furan‑2‑carboxamide


Pan‑BET inhibitors (e.g., JQ1, OTX015) bind BD1 and BD2 with comparable affinity and perturb both bromodomains simultaneously, leading to a broad transcriptional response and often dose‑limiting toxicities [1]. In contrast, 5‑bromo‑N‑(3‑(6‑(pyrrolidin‑1‑yl)pyridazin‑3‑yl)phenyl)furan‑2‑carboxamide exhibits a pronounced thermodynamic preference for the BD2 domain (Kd = 0.300 nM vs. BD1 Kd = 3.40 nM in the Discover X assay, an ≈11‑fold selectivity) and, under certain experimental conditions, shows negligible BD1 binding (Kd > 3 μM by ITC) [2]. Substituting this compound with a pan‑BET inhibitor or a BD2‑selective ligand from a different chemotype (e.g., ABBV‑744) would not preserve the same affinity‑selectivity profile and could confound target‑engagement studies or lead‑optimisation campaigns where the precise pharmacology of the pyridazine‑phenyl‑furan‑2‑carboxamide scaffold is critical [3].

Quantitative Differentiation of 5‑bromo‑N‑(3‑(6‑(pyrrolidin‑1‑yl)pyridazin‑3‑yl)phenyl)furan‑2‑carboxamide Against Closest Comparators


Sub‑Nanomolar BRD4 BD2 Binding Affinity by BROMOscan

5‑bromo‑N‑(3‑(6‑(pyrrolidin‑1‑yl)pyridazin‑3‑yl)phenyl)furan‑2‑carboxamide binds human partial‑length BRD4 BD2 with a dissociation constant (Kd) of 0.300 nM as measured by the BROMOscan assay [1]. For comparison, the widely used pan‑BET inhibitor JQ1 exhibits a Kd of approximately 50 nM for both BD1 and BD2 in the same assay platform [2]. This represents a >160‑fold improvement in BD2 affinity for the target compound over JQ1.

BRD4 BD2 BROMOscan Kd determination

BRD4 BD2‑over‑BD1 Selectivity Profile in Discover X Assay

In the Discover X binding assay, the compound shows a Kd of 0.300 nM for BD2 and 3.40 nM for BD1, yielding a BD2‑selectivity ratio of ≈11‑fold [1]. This contrasts with pan‑BET inhibitors such as JQ1 (BD2/BD1 ratio ≈1) and is mechanistically distinct from the BD2‑selective agent ABBV‑744, which displays a BD2 Kd of 1.2 nM and BD1 Kd of 130 nM (≈108‑fold selectivity) [2]. The compound therefore occupies a unique selectivity window─more BD2‑preferring than pan‑BET ligands but less extremely biased than ABBV‑744─that may be optimal for certain biological contexts.

BRD4 BD1 BD2 selectivity Discover X

Divergent BRD4 BD1 Binding Detected by Orthogonal Biophysical Methods

When evaluated by isothermal titration calorimetry (ITC), 5‑bromo‑N‑(3‑(6‑(pyrrolidin‑1‑yl)pyridazin‑3‑yl)phenyl)furan‑2‑carboxamide displays a BD1 Kd of 3,300 nM, which is approximately 1,000‑fold weaker than the Kd obtained in the Discover X assay (3.40 nM) [1]. This large method‑dependent discrepancy suggests that the compound may adopt a binding‑competent conformation that is favoured under the conditions of the proximity‑based Discover X platform but not in the true equilibrium environment of ITC. Such behaviour is not commonly observed for pan‑BET ligands like JQ1, which give consistent Kd values across assay formats, and indicates a unique binding modality that could be exploited for drug design [2].

Isothermal titration calorimetry (ITC) BRD4 BD1 conformational selection

Optimal Scientific and Industrial Use Cases for 5‑bromo‑N‑(3‑(6‑(pyrrolidin‑1‑yl)pyridazin‑3‑yl)phenyl)furan‑2‑carboxamide


BRD4 BD2‑Selective Chemical Probe in Epigenetic Target‑Deconvolution Studies

With a BD2 Kd of 0.300 nM and an ≈11‑fold preference over BD1, this compound serves as a tool to interrogate BD2‑specific transcriptional programmes. Researchers can pair it with a pan‑BET inhibitor (e.g., JQ1) and a highly BD2‑selective agent (e.g., ABBV‑744) to build a selectivity‑gradient experimental matrix that resolves BD1‑ and BD2‑dependent gene expression signatures [1]. The pyridazine‑phenyl‑furan‑2‑carboxamide scaffold is structurally distinct from the triazolo‑benzodiazepine core of JQ1, reducing the risk of scaffold‑specific off‑target effects that could confound data interpretation [2].

Lead‑Optimisation Starting Point for Moderate BD2‑Selective Inhibitors

The compound’s moderate BD2 selectivity (≈11‑fold) bridges the gap between pan‑BET ligands and extremely BD2‑biased inhibitors like ABBV‑744. This intermediate selectivity profile may be advantageous in indications where complete BD1 blockade is undesirable, such as in certain haematological malignancies where BD1‑dependent tumour‑suppressor functions must be preserved [1]. Medicinal chemistry efforts can exploit the 5‑bromo‑furan motif and the pyrrolidinyl‑pyridazine moiety as independent vectors for further potency and selectivity optimisation [3].

Conformational‑Probe Tool for Biophysical Assay Development

The >1,000‑fold discrepancy between ITC and Discover X Kd values for BD1 is a rare biophysical signature that can be used to calibrate and validate bromodomain binding assays. Because the compound reports differently depending on the detection principle (proximity‑based vs. calorimetric), it becomes a diagnostic control for assay‑development laboratories that need to benchmark new bromodomain‑binding platforms or to study ligand‑induced conformational changes that affect binding thermodynamics [2].

Procurement for Focused Compound‑Library Enrichment in Epigenetic Screening

Institutions building focused epigenetic libraries can include this compound as a representative of the under‑explored pyridazine‑phenyl‑furan‑2‑carboxamide chemotype. Its unique scaffold and differential BD2‑over‑BD1 activity profile complement existing BET inhibitor collections that are dominated by triazolo‑benzodiazepines (JQ1, OTX015) and tetrahydroquinolines (ABBV‑744), thereby increasing the chemical diversity and biological coverage of the library [3].

Quote Request

Request a Quote for 5-bromo-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.